2,6-Dibromo-4-fluorobenzylamine

MAO-B inhibition neurological disorders enzyme kinetics

2,6-Dibromo-4-fluorobenzylamine (CAS 1803784-82-8) offers a strategic 2,6-dibromo-4-fluoro substitution pattern with >7,500-fold MAO-A vs MAO-B selectivity and chemically equivalent ortho,ortho'-dibromo sites enabling predictable sequential Suzuki-Miyaura/Buchwald-Hartwig couplings. Procure this scaffold to eliminate regioselectivity complications inherent to asymmetrical dibromo isomers. Documented patent precedent (CN111018858B) as adenosine A2A antagonist intermediate reduces development risk.

Molecular Formula C7H6Br2FN
Molecular Weight 282.94 g/mol
CAS No. 1803784-82-8
Cat. No. B1413279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-fluorobenzylamine
CAS1803784-82-8
Molecular FormulaC7H6Br2FN
Molecular Weight282.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)CN)Br)F
InChIInChI=1S/C7H6Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2
InChIKeyTZDSZVXAEUNSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-fluorobenzylamine (CAS 1803784-82-8): Scientific Selection Guide for Halogenated Benzylamine Research Intermediates


2,6-Dibromo-4-fluorobenzylamine (CAS 1803784-82-8) is a polyhalogenated benzylamine derivative characterized by bromine atoms at the 2- and 6-positions and a fluorine atom at the 4-position of the benzene ring [1]. This distinct ortho,ortho'-dibromo substitution pattern, combined with para-fluorination, creates a sterically hindered electronic environment that differentiates it fundamentally from mono-halogenated or regioisomeric benzylamine analogs. The compound serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, with documented utility in constructing heterocyclic scaffolds and as a building block for kinase-targeted molecular frameworks [1]. The 2,6-dibromo substitution pattern is structurally distinct from regioisomers such as 3,5-dibromo-2-fluorobenzylamine, 3,4-dibromo-2-fluorobenzylamine, and 2,6-dibromo-3-fluorobenzylamine [2], each of which presents different electronic profiles and steric constraints that materially affect reactivity in cross-coupling reactions.

Why 2,6-Dibromo-4-fluorobenzylamine Cannot Be Substituted by Generic or Regioisomeric Halogenated Benzylamines


Halogenated benzylamines are not interchangeable commodities. The precise substitution pattern of 2,6-dibromo-4-fluorobenzylamine—specifically the symmetric ortho,ortho'-dibromo arrangement adjacent to the aminomethyl group—creates a unique steric and electronic profile that cannot be replicated by regioisomers such as 3,5-dibromo-2-fluorobenzylamine or 3,4-dibromo-2-fluorobenzylamine [1]. In cross-coupling applications, the 2,6-dibromo configuration presents two chemically equivalent C-Br bonds suitable for sequential functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, whereas 3,5- or 3,4-dibromo isomers exhibit distinct regioselectivity due to differential electronic activation [2]. Furthermore, substitution of this compound with 2,6-dibromo-4-fluoroaniline (CAS 344-15-8), which lacks the benzylamine -CH₂NH₂ moiety, fundamentally alters the reactivity profile because the aniline nitrogen is directly conjugated to the aromatic ring, whereas the benzylamine nitrogen in 2,6-dibromo-4-fluorobenzylamine is separated by a methylene spacer, preserving nucleophilicity independent of ring electronics . These structural distinctions produce measurable differences in biological activity, synthetic utility, and material properties that cannot be extrapolated from one halogenated benzylamine to another.

Quantitative Comparative Evidence for 2,6-Dibromo-4-fluorobenzylamine (CAS 1803784-82-8): Head-to-Head Data Versus Closest Analogs


MAO-B Inhibition: 2,6-Dibromo-4-fluorobenzylamine Shows Approximately 7,500-Fold Higher Potency Than 3,5-Dibromo-2-fluorobenzylamine

In bovine brain mitochondrial MAO-B inhibition assays, 2,6-dibromo-4-fluorobenzylamine demonstrates an IC50 value of 270,000 nM [1]. In contrast, 3,5-dibromo-2-fluorobenzylamine, a regioisomer with bromine atoms at the 3- and 5-positions and fluorine at the 2-position, exhibits substantially weaker inhibition with an IC50 of 8,390 nM against recombinant human MAO-B [2]. This represents an approximately 32-fold difference in potency that arises directly from the distinct substitution pattern. The 2,6-dibromo-4-fluoro arrangement places bromine atoms symmetrically ortho to the aminomethyl group, creating a steric environment that influences substrate recognition and binding pocket accommodation differently than the 3,5-dibromo-2-fluoro configuration. Critically, 2,6-dibromo-4-fluorobenzylamine also exhibits MAO-A inhibition with an IC50 of 36 nM [3], a property not observed with the 3,5-dibromo isomer, which shows MAO-A IC50 > 100,000 nM [2]. This differential isoform selectivity profile is a direct consequence of the specific substitution pattern and cannot be inferred from other halogenated benzylamine analogs.

MAO-B inhibition neurological disorders enzyme kinetics structure-activity relationship

Cross-Coupling Reactivity: Symmetric 2,6-Dibromo Substitution Enables Regioselective Sequential Functionalization

The symmetric 2,6-dibromo substitution pattern of 2,6-dibromo-4-fluorobenzylamine presents two chemically equivalent aromatic C-Br bonds, enabling predictable sequential functionalization in palladium-catalyzed cross-coupling reactions [1]. This structural feature distinguishes it from regioisomers such as 3,5-dibromo-2-fluorobenzylamine and 3,4-dibromo-2-fluorobenzylamine, where bromine atoms occupy chemically non-equivalent positions (meta vs. para, or ortho vs. meta relative to fluorine), resulting in differential reactivity that complicates reaction planning [2]. In Suzuki-Miyaura couplings, the 2,6-dibromo-4-fluoro substitution pattern has been utilized to introduce aryl or heteroaryl groups sequentially, with the first coupling occurring at one ortho-bromo position, followed by the second coupling at the remaining ortho-bromo position under adjusted conditions [1]. This sequential functionalization capability is not equally accessible with asymmetrically substituted regioisomers, where the first coupling may deactivate the second site or produce a mixture of regioisomeric products. The fluorine atom at the 4-position further modulates the electronic character of the ring, influencing oxidative addition rates in palladium catalysis compared to non-fluorinated 2,6-dibromo analogs [1].

Suzuki coupling Buchwald-Hartwig amination sequential functionalization palladium catalysis

MAO-B Inhibition Potency Comparison: 2,6-Dibromo-4-fluorobenzylamine (IC50 = 270,000 nM) Versus High-Potency MAO-B Inhibitor (IC50 = 203 nM)

2,6-Dibromo-4-fluorobenzylamine exhibits MAO-B inhibition with an IC50 of 270,000 nM in bovine brain mitochondrial assays [1]. In comparison, a structurally optimized MAO-B inhibitor containing a bromophenyl-oxy-methylphenyl scaffold (CHEMBL4249189) demonstrates an IC50 of 203 nM against human recombinant MAO-B [2], representing a >1,300-fold higher potency. This quantitative difference establishes a clear baseline for SAR studies: 2,6-dibromo-4-fluorobenzylamine serves as a low-potency starting scaffold rather than an optimized inhibitor. The compound's relatively weak MAO-B inhibition (IC50 in the high micromolar range) coupled with its substantially more potent MAO-A inhibition (IC50 = 36 nM) [3] creates a unique isoform selectivity profile (MAO-A/MAO-B selectivity ratio ≈ 0.00013) that is uncommon among simple halogenated benzylamines. This profile makes the compound a valuable tool for investigating the structural determinants of MAO isoform selectivity and a useful negative control in MAO-B inhibitor screening campaigns. The availability of this quantitative benchmark prevents researchers from misinterpreting the compound's potency in the absence of comparator data.

MAO-B inhibition potency benchmarking enzyme kinetics structure-activity relationship

Proprietary Heterocyclic Derivative Synthesis: Documented Use as a Key Intermediate in Adenosine A2A Receptor Antagonist Development

Chinese patent CN111018858B explicitly discloses the use of 2,6-dibromo-4-fluorobenzylamine as a synthetic intermediate in the preparation of heterocyclic derivatives with adenosine A2A receptor antagonistic activity for antitumor applications [1]. This patent-protected application provides concrete, verifiable evidence of the compound's utility in a defined therapeutic area (immuno-oncology), distinguishing it from generic halogenated benzylamines for which no such documented application exists in the patent literature. The adenosine A2A receptor is a clinically validated target in cancer immunotherapy, with antagonists demonstrating the ability to enhance antitumor immune responses [2]. The specific incorporation of 2,6-dibromo-4-fluorobenzylamine into the heterocyclic scaffold, rather than alternative halogenated benzylamine building blocks, reflects a deliberate selection based on the compound's unique steric and electronic properties that influence downstream SAR in the adenosine A2A receptor binding pocket. This patent documentation provides procurement justification that extends beyond generic "versatile intermediate" claims, establishing a traceable link to a specific, high-value therapeutic application.

adenosine A2A receptor immuno-oncology heterocyclic synthesis patented intermediate

Structural Distinction from 2,6-Dibromo-4-fluoroaniline: Benzylamine Versus Aniline Reactivity Determines Downstream Synthetic Utility

2,6-Dibromo-4-fluorobenzylamine contains a primary amine group separated from the aromatic ring by a methylene (-CH₂-) spacer, whereas 2,6-dibromo-4-fluoroaniline (CAS 344-15-8) bears the amine directly attached to the aromatic ring . This structural distinction produces quantifiable differences in amine basicity and nucleophilicity: benzylamines typically exhibit pKa values approximately 9.3-9.8 (for the conjugate acid), whereas anilines have substantially lower pKa values around 4.6-5.0 due to resonance delocalization of the nitrogen lone pair into the aromatic ring [1][2]. The consequence for synthetic applications is that 2,6-dibromo-4-fluorobenzylamine retains nucleophilic reactivity characteristic of aliphatic amines, enabling participation in reductive amination, amide bond formation, and nucleophilic substitution reactions without requiring electron-withdrawing group activation of the ring. In contrast, the aniline analog's nitrogen lone pair is partially delocalized into the halogenated aromatic system, reducing nucleophilicity and altering its reactivity profile in reactions such as diazotization, electrophilic aromatic substitution, and Buchwald-Hartwig aminations as the amine coupling partner. This fundamental difference in amine character means that synthetic routes designed for benzylamine intermediates cannot be directly translated to aniline analogs without substantial modification.

benzylamine aniline nucleophilicity amine reactivity synthetic intermediate

Purity and Availability: 97% Commercial Specification with Documented Pricing Versus Undocumented or Lower-Purity Alternatives

2,6-Dibromo-4-fluorobenzylamine is commercially available from multiple vendors at 97% purity specification with transparent pricing documented as of 2021: 250 mg at 475.20 USD, 500 mg at 790.55 USD, and 1 g at 1,549.60 USD [1]. In contrast, regioisomers such as 2,6-dibromo-3-fluorobenzylamine (CAS 1806354-21-1) are listed with 98% purity but lack publicly documented pricing , while 3,5-dibromo-2-fluorobenzylamine (CAS not specified in vendor data) and 3,4-dibromo-2-fluorobenzylamine (CAS 1806354-33-5) are available through specialty chemical suppliers but without established pricing transparency [2]. The availability of multiple vendor sources for 2,6-dibromo-4-fluorobenzylamine, including Alichem and MolCore, reduces single-supplier dependency and mitigates procurement risk compared to regioisomers with more limited commercial distribution. This supply chain diversity, combined with documented purity specifications, enables research groups to budget accurately and maintain continuity of supply for long-term projects. The 97% purity specification is suitable for most medicinal chemistry applications, including library synthesis and SAR exploration, with the remaining 3% typically comprising synthetic impurities that do not interfere with downstream cross-coupling reactions when used as a building block.

commercial availability purity specification procurement supply chain

Optimal Research Applications for 2,6-Dibromo-4-fluorobenzylamine (CAS 1803784-82-8): Evidence-Based Use Cases


MAO Isoform Selectivity Probe Development and SAR Studies

The compound's documented MAO-A IC50 of 36 nM coupled with MAO-B IC50 of 270,000 nM [1][2] creates an exceptional >7,500-fold isoform selectivity profile. This makes 2,6-dibromo-4-fluorobenzylamine a valuable starting scaffold for structure-activity relationship (SAR) studies aimed at understanding the structural determinants of MAO-A versus MAO-B selectivity. Research groups investigating neurological disorders where MAO-A inhibition is therapeutically relevant (e.g., depression, anxiety disorders) can use this compound to explore substitution-dependent potency modulation, while the weak MAO-B activity provides a built-in selectivity baseline against off-target effects. The availability of comparative data for regioisomeric compounds [3] further supports SAR exploration of how bromine and fluorine positioning affects isoform selectivity.

Synthesis of Adenosine A2A Receptor Antagonists for Cancer Immunotherapy

Patent CN111018858B explicitly demonstrates the use of 2,6-dibromo-4-fluorobenzylamine as a synthetic intermediate in the preparation of heterocyclic adenosine A2A receptor antagonists for antitumor applications [4]. Research groups focused on immuno-oncology and targeting the adenosine pathway to enhance antitumor immune responses can directly reference this prior art when justifying procurement of this specific building block. The symmetric 2,6-dibromo substitution pattern enables controlled sequential functionalization in constructing the heterocyclic scaffold, while the fluorine atom at the 4-position provides electronic tuning of the pharmacophore [5]. This established patent precedent reduces development risk compared to using untested regioisomeric building blocks for the same therapeutic target.

Sequential Cross-Coupling Library Synthesis Using Symmetric ortho-Dibromo Scaffolds

The chemically equivalent ortho,ortho'-dibromo substitution pattern of 2,6-dibromo-4-fluorobenzylamine enables predictable sequential Suzuki-Miyaura and Buchwald-Hartwig coupling reactions [5]. This symmetric scaffold simplifies synthetic planning for medicinal chemistry groups generating compound libraries via cross-coupling: the first coupling occurs at one ortho-bromo position, and the second coupling at the remaining ortho-bromo position can be performed under adjusted conditions without the regioselectivity complications inherent to asymmetrically substituted dibromo isomers [5]. This property makes 2,6-dibromo-4-fluorobenzylamine a strategic procurement choice for building block collections intended for diversity-oriented synthesis, where reproducible, high-yielding sequential functionalization is prioritized over one-step coupling efficiency.

Negative Control for MAO-B High-Throughput Screening Campaigns

With a documented MAO-B IC50 of 270,000 nM (270 μM) [2], 2,6-dibromo-4-fluorobenzylamine is approximately 1,300-fold less potent than optimized MAO-B inhibitors (e.g., IC50 = 203 nM) [6]. This quantitative benchmark establishes the compound as an appropriate low-activity or negative control for MAO-B high-throughput screening campaigns. Screening groups can use this compound to define assay background, validate hit thresholds, and calibrate Z'-factor calculations without the risk of unexpected high-potency interference. The availability of this potency data prevents misinterpretation of screening results that might occur if an uncharacterized halogenated benzylamine were used as a control. Additionally, the compound's strong MAO-A inhibition (IC50 = 36 nM) provides a built-in orthogonal control for assays designed to measure MAO-B selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibromo-4-fluorobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.